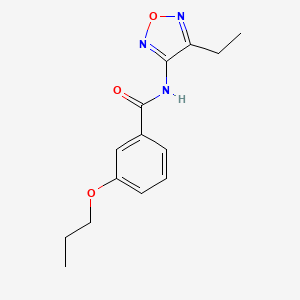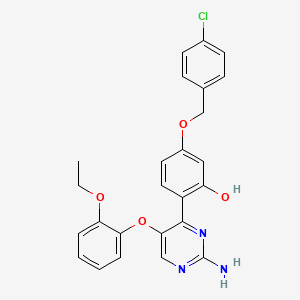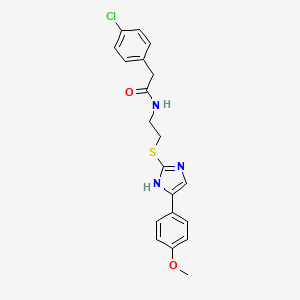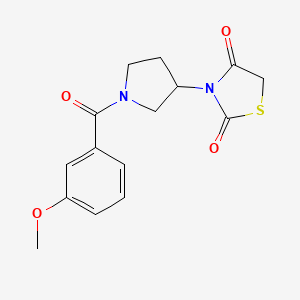
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide, also known as EPOB, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. EPOB is a synthetic compound that was first synthesized in 2006 by researchers at the University of California, San Francisco.
作用机制
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide inhibits the activity of several enzymes and proteins by binding to specific sites on these molecules, preventing them from carrying out their normal functions. N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has also been shown to inhibit the activity of the protein phosphatase 2A (PP2A), which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has been shown to have several biochemical and physiological effects in various cell types. N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anti-cancer agent. N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has also been shown to reduce inflammation in animal models of inflammatory diseases, suggesting its potential as an anti-inflammatory agent. Additionally, N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has been shown to improve cognitive function in animal models of neurodegenerative diseases, indicating its potential as a neuroprotective agent.
实验室实验的优点和局限性
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has several advantages for lab experiments. N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research. N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has also been shown to have high specificity for its target molecules, reducing the potential for off-target effects. However, N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide also has some limitations for lab experiments. N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide can be toxic at high concentrations, which can limit its use in cell culture experiments.
未来方向
There are several future directions for research on N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide. One potential direction is the development of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide analogs with improved pharmacokinetic properties, such as increased solubility and reduced toxicity. Another potential direction is the investigation of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide's effects on other diseases, such as metabolic disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanisms of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide and its potential interactions with other molecules in the cell.
合成方法
The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide involves the reaction of 4-ethyl-1,2,5-oxadiazole-3-carboxylic acid with 3-chloroanisidine in the presence of a base, followed by the addition of a coupling reagent to form the final product. The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has been optimized to yield high purity and high yield.
科学研究应用
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has been shown to inhibit the activity of several enzymes and proteins involved in these diseases, making it a promising candidate for drug development.
属性
IUPAC Name |
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-3-8-19-11-7-5-6-10(9-11)14(18)15-13-12(4-2)16-20-17-13/h5-7,9H,3-4,8H2,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNYYXUGIZSEET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2618506.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2618513.png)


![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-propylpentanamide](/img/structure/B2618520.png)

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2618522.png)
![2-((9-(4-chlorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/no-structure.png)



